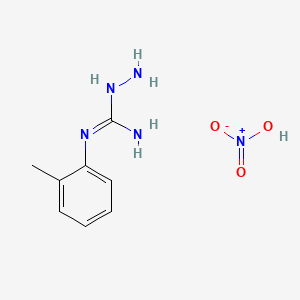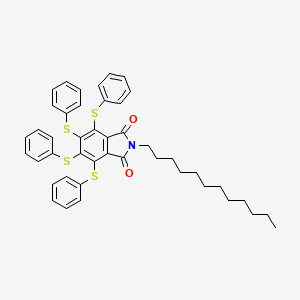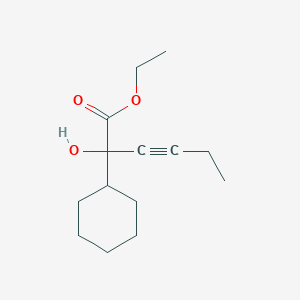![molecular formula C19H26 B14360692 [3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene CAS No. 90256-77-2](/img/no-structure.png)
[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene is a chemical compound known for its unique structure and properties It is characterized by a cyclohexylidene group attached to a prop-1-en-1-yl group, which is further connected to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene typically involves the reaction of 4-tert-butylcyclohexanone with propenylbenzene under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene: Unique due to its specific structure and reactivity.
Cyclohexylidene derivatives: Similar in structure but may have different substituents on the cyclohexylidene ring.
Propenylbenzene derivatives: Similar in having a propenyl group attached to a benzene ring but may differ in other substituents.
Uniqueness
This compound stands out due to its specific combination of a cyclohexylidene group with a propenylbenzene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
90256-77-2 |
|---|---|
分子式 |
C19H26 |
分子量 |
254.4 g/mol |
IUPAC 名称 |
3-(4-tert-butylcyclohexylidene)prop-1-enylbenzene |
InChI |
InChI=1S/C19H26/c1-19(2,3)18-14-12-17(13-15-18)11-7-10-16-8-5-4-6-9-16/h4-11,18H,12-15H2,1-3H3 |
InChI 键 |
TVWNAFKKOJNBIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(=CC=CC2=CC=CC=C2)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)
![N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B14360650.png)

![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)

![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)

